
5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione is a chemical compound belonging to the benzofuran family Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration . Another method includes palladium or platinum-catalyzed ring closure by an intramolecular Wittig reaction . Additionally, condensation of activated methylene following Dieckmann reaction conditions or ketene intermediate involved cyclization can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione include:
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
64437-91-8 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
5,6-dimethyl-4,7-dihydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H10O3/c1-5-3-7-8(4-6(5)2)10(12)13-9(7)11/h3-4H2,1-2H3 |
InChI-Schlüssel |
IMBWEIXBSJQIAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC2=C(C1)C(=O)OC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
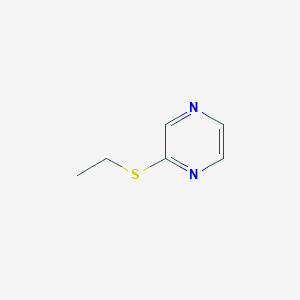

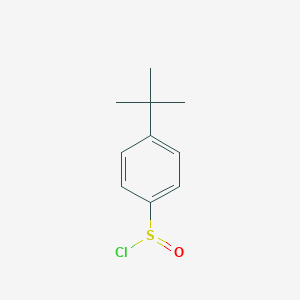
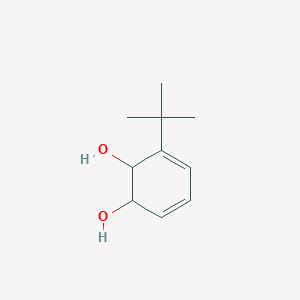

![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)
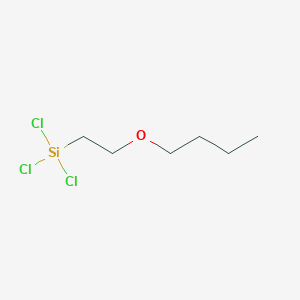
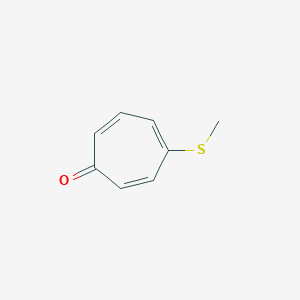
![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)



